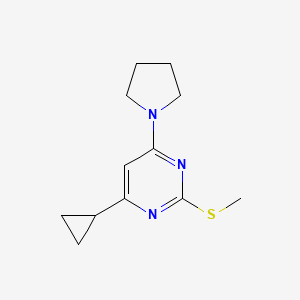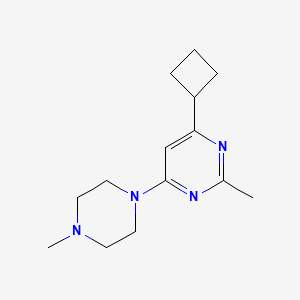
4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, or 4-CPMSP, is a small molecule compound that has been studied for its potential applications in the biomedical field. It is a cyclopropyl-substituted pyrimidine derivative that belongs to the class of heterocyclic compounds. 4-CPMSP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. This compound has also been studied for its potential as an anti-inflammatory and antifungal agent.
Wissenschaftliche Forschungsanwendungen
4-CPMSP has been studied for its potential applications in the biomedical field. It has been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 4-CPMSP has been studied for its anti-inflammatory and antifungal properties. It has also been studied for its potential use in the field of drug delivery and drug targeting.
Wirkmechanismus
The exact mechanism of action of 4-CPMSP is not yet fully understood. However, it is believed that 4-CPMSP may act as an inhibitor of certain enzymes involved in the metabolism of drugs, thereby increasing the bioavailability of drugs. Additionally, 4-CPMSP may act as an antioxidant, reducing oxidative damage and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPMSP have been studied in both in vitro and in vivo models. In vitro studies have shown that 4-CPMSP is capable of inhibiting the growth of certain cancer cell lines. Additionally, 4-CPMSP has been shown to reduce inflammation and oxidative damage in both in vitro and in vivo models. In vivo studies have also demonstrated that 4-CPMSP is capable of reducing the toxicity of certain drugs, while still maintaining their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-CPMSP in laboratory experiments has a number of advantages and limitations. One of the main advantages of 4-CPMSP is its low cost and ease of synthesis. Additionally, 4-CPMSP has been shown to be relatively stable and non-toxic, making it an ideal candidate for use in laboratory experiments. On the other hand, 4-CPMSP is not yet approved for use in humans, and its exact mechanism of action is still not fully understood. Additionally, 4-CPMSP is relatively new and has not been extensively studied, making it difficult to draw conclusions from laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-CPMSP. One of the main areas of research is the development of more effective and safe drug delivery systems using 4-CPMSP. Additionally, further research is needed to better understand the exact mechanism of action of 4-CPMSP and its potential applications in the treatment of various diseases. Furthermore, further studies are needed to investigate the potential side effects of 4-CPMSP and to determine the optimal dosage for its use in humans. Finally, additional research is needed to investigate the potential use of 4-CPMSP as an antioxidant and anti-inflammatory agent.
Synthesemethoden
The synthesis of 4-CPMSP is a multi-step process that involves a number of reactions and purification techniques. The first step in the synthesis is the formation of the cyclopropyl group. This is accomplished by reacting a mixture of methylsulfanylacetaldehyde and cyclopropylbromide in the presence of a base catalyst. The resulting product is then reacted with pyrrolidine to form the desired 4-CPMSP. The compound is then purified by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-16-12-13-10(9-4-5-9)8-11(14-12)15-6-2-3-7-15/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGNYIOFNYHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
